molecular formula C9H7N3O3 B11894264 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid CAS No. 741617-89-0

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid

Cat. No.: B11894264
CAS No.: 741617-89-0
M. Wt: 205.17 g/mol
InChI Key: AVSVKKJEOWXUMI-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7N3O3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid with formamide, followed by cyclization to form the quinazoline ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science .

Scientific Research Applications

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in critical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

What sets 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

741617-89-0

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-amino-4-oxo-3H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c10-9-11-6-2-1-4(8(14)15)3-5(6)7(13)12-9/h1-3H,(H,14,15)(H3,10,11,12,13)

InChI Key

AVSVKKJEOWXUMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NC(=N2)N

Origin of Product

United States

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